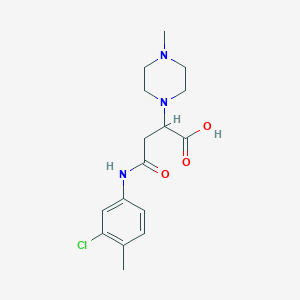
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as CMPB, is a chemical compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Molecular Docking and Structural Studies
This compound has been studied for its binding interactions with biological targets, where molecular docking studies suggest its potential in inhibiting specific growth factors. For example, derivatives of butanoic acid, including similar compounds, have shown to inhibit Placenta Growth Factor (PIGF-1), indicating possible pharmacological importance. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compound's reactivity and stability, highlighting its nonlinear optical material potential due to significant dipole moments and hyperpolarizabilities (Vanasundari et al., 2018).
Vibrational and Structural Analysis
Another research application focuses on the vibrational, structural, electronic, and optical studies of related butanoic acid derivatives. These studies leverage FT-IR, FT-Raman spectroscopy, and theoretical DFT approaches to examine the molecule's stability, charge delocalization, and noncovalent interactions. Such analyses are crucial for understanding the compound's physical and chemical properties, which could inform its utility in materials science and biological applications (Rahul Raju et al., 2015).
Synthesis and Pharmacological Studies
Synthetic pathways and pharmacological studies of related compounds, especially those incorporating the 4-methylpiperazin-1-yl moiety, are of interest. For instance, the synthesis and biological evaluation of thiophene derivatives containing this moiety have been explored for their allosteric enhancer activity at receptors, suggesting a framework for developing novel pharmacological agents (Romagnoli et al., 2012).
Endosomolytic Polymers
Poly(amido-amine)s carrying similar structural features have been synthesized and evaluated for their endosomolytic properties. These polymers' physicochemical and biological properties have been correlated, indicating their potential as non-viral vectors for gene delivery. Such studies contribute to the understanding of how structural elements within molecules like 4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can influence biological activity and material properties (Ferruti et al., 2000).
特性
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-3-4-12(9-13(11)17)18-15(21)10-14(16(22)23)20-7-5-19(2)6-8-20/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVRIQBWAZPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)


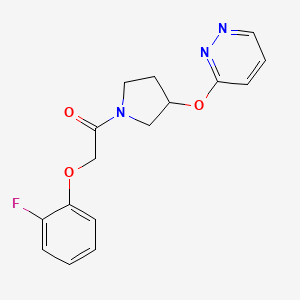
![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)
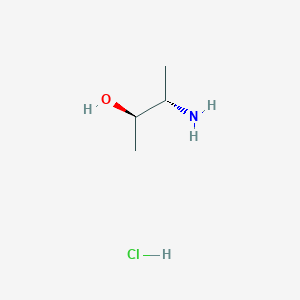
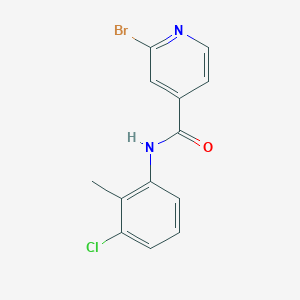



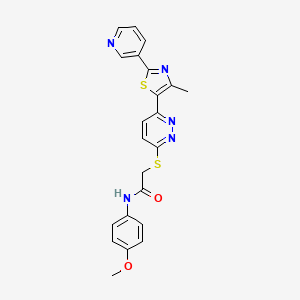

![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)